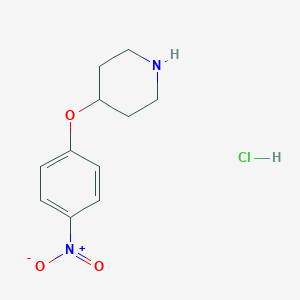

4-(4-Nitrophenoxy)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffold in Chemical and Biomedical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of therapeutic agents. nih.govresearchgate.net This structural motif is prevalent in a vast number of pharmaceuticals and naturally occurring alkaloids, demonstrating a wide spectrum of biological activities. nih.govresearchgate.net Its significance stems from its ability to serve as a versatile scaffold, allowing for three-dimensional diversification that can influence a molecule's physicochemical properties and its interaction with biological targets. researchgate.netthieme-connect.com

The introduction of chiral centers and various substituents onto the piperidine ring can modulate properties such as lipophilicity, solubility, and basicity (pKa), which are critical for a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. researchgate.netthieme-connect.com Consequently, piperidine derivatives are integral to drugs across numerous therapeutic areas, including but not limited to oncology, neurodegenerative diseases like Alzheimer's, and pain management. researchgate.netnih.gov The piperidine framework is found in analgesics, antipsychotics, antihistamines, and anticancer agents, highlighting its broad utility in medicinal chemistry. researchgate.net The adaptability of the piperidine scaffold allows it to be tailored to fit into specific protein binding sites, enhancing biological activity and selectivity, making it a privileged structure in drug development. researchgate.netthieme-connect.com

Contextualization of 4-(4-Nitrophenoxy)piperidine (B64539) Hydrochloride within Contemporary Piperidine Chemistry

Within the extensive family of piperidine derivatives, 4-(4-Nitrophenoxy)piperidine hydrochloride serves as a key chemical intermediate and building block for the synthesis of more complex molecules. biosynth.com It is recognized as a versatile small molecule scaffold, primarily utilized in research and development within the pharmaceutical and chemical industries.

The structure of this compound is characterized by a piperidine ring linked at the 4-position to a 4-nitrophenoxy group. This specific arrangement of functional groups—the secondary amine of the piperidine, the ether linkage, and the nitroaromatic moiety—makes it a reactive and adaptable intermediate for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various synthetic reactions.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 148505-45-7 |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ |

| Molecular Weight | 258.7 g/mol |

| Synonyms | 4-(4-Nitro-phenoxy)-piperidine hydrochloride; 4-(4-Nitrophenoxy)piperidine HCl |

This table presents the fundamental chemical identification data for this compound. biosynth.comthsci.comcymitquimica.com

Overview of Key Research Areas Pertaining to the Compound

The primary application of this compound is in the realm of synthetic organic and medicinal chemistry, where it functions as a precursor for the development of novel compounds. Its utility is largely defined by the chemical reactivity of its constituent parts. The secondary amine in the piperidine ring is a common site for N-alkylation or N-acylation reactions, allowing for the attachment of various side chains and functional groups to build more elaborate molecular architectures.

Research involving this compound is often directed toward the synthesis of potential therapeutic agents. While specific, publicly documented pathways to final drug products are not extensively detailed, its structural motifs are relevant to compounds investigated for a range of biological activities. For instance, chemical suppliers note its potential application in the synthesis of compounds with analgesic and anti-inflammatory properties. biosynce.com The 4-phenoxypiperidine (B1359869) substructure is a feature in various pharmacologically active molecules, and the nitro group on the phenyl ring can be chemically reduced to an amine, providing another point for synthetic elaboration. Therefore, this compound is a valuable tool for researchers exploring new chemical entities for various disease targets.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11;/h1-4,11-12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAOUXPCADEEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626671 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148505-45-7 | |

| Record name | 4-(4-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Computational Characterization of 4 4 Nitrophenoxy Piperidine Hydrochloride and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information about the connectivity, functional groups, and elemental composition of 4-(4-Nitrophenoxy)piperidine (B64539) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 4-(4-Nitrophenoxy)piperidine hydrochloride, distinct signals are expected for the protons of the piperidine (B6355638) ring and the 4-nitrophenoxy group. The protons on the aromatic ring typically appear as two doublets in the downfield region (around 7.0-8.2 ppm) due to the electron-withdrawing effect of the nitro group. The proton at the 4-position of the piperidine ring, bonded to the oxygen atom, would likely appear as a multiplet. The other piperidine protons would be observed as complex multiplets in the aliphatic region of the spectrum. The presence of the hydrochloride salt would lead to a broad signal for the N-H proton.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the aromatic ring would show distinct signals in the aromatic region (typically 115-165 ppm). The carbon attached to the nitro group and the carbon attached to the ether oxygen would be the most deshielded. The carbon atoms of the piperidine ring would appear in the aliphatic region, with the C-4 carbon, being attached to oxygen, appearing further downfield compared to the other piperidine carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the piperidine ring and the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.

| ¹H NMR Chemical Shift (δ) Predictions | ¹³C NMR Chemical Shift (δ) Predictions |

| Aromatic Protons (AA'BB' system) | Aromatic C-O |

| Piperidine H-4 (CH-O) | Aromatic C-NO₂ |

| Piperidine H-2, H-6 (axial/equatorial) | Aromatic C-H |

| Piperidine H-3, H-5 (axial/equatorial) | Piperidine C-4 (CH-O) |

| Piperidine N-H | Piperidine C-2, C-6 |

| Piperidine C-3, C-5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The C-O-C ether linkage would present a stretching band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be seen just below 3000 cm⁻¹. The presence of the ammonium (B1175870) salt (from the hydrochloride) would be confirmed by a broad N-H stretching band in the 2400-2800 cm⁻¹ region.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | 2400-2800 (broad) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| NO₂ Asymmetric Stretch | ~1520 |

| NO₂ Symmetric Stretch | ~1345 |

| C-O-C Ether Stretch | 1250-1000 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular weight and composition. The technique would detect the protonated molecular ion of the free base, [C₁₁H₁₄N₂O₃ + H]⁺. The high resolution allows the measured mass to be distinguished from other ions with the same nominal mass but different elemental formulas, thus confirming the identity of the compound with high confidence. Predicted m/z values for various adducts of the free base, 4-(4-nitrophenoxy)piperidine, can be calculated to aid in spectral interpretation. uni.lu

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 223.1077 |

| [M+Na]⁺ | 245.0897 |

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods reveal the structure in solution, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. For this compound, this technique would provide the exact coordinates of each atom in the unit cell. This data allows for the determination of key structural parameters such as the conformation of the piperidine ring (typically a chair conformation), the torsion angles describing the orientation of the nitrophenoxy group relative to the piperidine ring, and the precise geometry of the nitro group. The analysis would also reveal the space group and unit cell dimensions of the crystal. For related nitrophenyl piperazine (B1678402) compounds, various crystal systems, including monoclinic and triclinic, have been observed.

Analysis of Crystal Packing and Intermolecular Interactions

The data from X-ray diffraction also allows for a detailed analysis of how the molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions. For this compound, strong hydrogen bonds are expected to be a dominant feature. The ammonium proton (N⁺-H) of the piperidinium (B107235) cation can act as a hydrogen bond donor to the chloride anion (Cl⁻). Other potential interactions include weaker C-H···O hydrogen bonds involving the ether oxygen or the nitro group oxygens. Furthermore, π–π stacking interactions between the electron-deficient nitrophenyl rings of adjacent molecules could play a significant role in stabilizing the crystal structure. The study of these interactions is crucial for understanding the physical properties of the solid material.

Theoretical Chemistry and Computational Modeling

Advanced computational techniques are indispensable for the in-depth characterization of molecular structures, offering insights that complement experimental data. For this compound and its analogues, theoretical chemistry and computational modeling provide a powerful lens to examine electronic properties, intermolecular forces, and potential biological interactions at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, providing a robust framework for investigating the electronic structure and geometric parameters of molecular systems. nih.govimperial.ac.uk By solving the Kohn–Sham equations, DFT can accurately predict ground-state electronic properties, including molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govnih.gov

For piperidine-containing compounds, DFT calculations are routinely used to determine the preferred conformation of the piperidine ring, which typically adopts a chair conformation. nih.govnih.gov In the case of this compound, DFT would be employed to optimize the molecular geometry, confirming the chair conformation of the piperidinium cation and the relative orientation of the 4-nitrophenoxy group.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govhakon-art.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. nih.govhakon-art.com For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrophenoxy ring, while the LUMO would also involve this aromatic system, particularly the nitro group, indicating its role in potential electronic transitions and charge-transfer interactions. researchgate.net

DFT calculations also yield other important electronic descriptors, such as atomic charge distributions and dipole moments, which are crucial for understanding the molecule's reactivity and interaction with its environment. nih.govresearchgate.net

| Parameter | Description | Typical Application for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Confirms the chair conformation of the piperidine ring and the dihedral angles between the rings. nih.gov |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates the electron-donating regions of the molecule, likely the nitrophenoxy moiety. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates the electron-accepting regions, likely centered on the nitro group and phenyl ring. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Predicts the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. hakon-art.com |

| Mulliken Charges | Calculated partial charges on each atom in the molecule. | Reveals the distribution of electron density and identifies potential sites for electrostatic interactions. nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The analysis maps properties onto a surface defined by the points where the electron contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Key properties mapped onto the Hirshfeld surface include dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. nih.gov The analysis also generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction. researchgate.netnih.gov

For a molecule like this compound, the crystal packing is expected to be dominated by several key interactions. Based on analyses of similar structures, the most significant contributions would likely come from:

H···H contacts: Typically comprising the largest portion of the surface, representing van der Waals forces. researchgate.netnih.gov

O···H/H···O contacts: These are the second most numerous and are critical, representing the strong N+—H···O hydrogen bonds between the piperidinium cation and the nitro or ether oxygen atoms of adjacent molecules. nih.govresearchgate.net

The analysis of a closely related salt, piperidinium 4-nitrophenolate, revealed that N—H⋯O hydrogen bonds link anions and cations into infinite chains, which are further linked by C—H⋯π interactions. nih.gov A similar pattern of interactions would be anticipated for the hydrochloride salt.

| Interaction Type | Expected Percentage Contribution | Description |

| H···H | ~50-70% | Represents the most frequent, albeit weaker, van der Waals contacts. nih.gov |

| O···H / H···O | ~10-20% | Corresponds to strong N—H···O hydrogen bonds and weaker C—H···O interactions. researchgate.net |

| C···H / H···C | ~15-20% | Includes van der Waals forces and weaker C—H···π interactions involving the aromatic ring. nih.gov |

| Other (N···H, C···C, etc.) | < 5% | Minor contributions from other types of close contacts. |

Molecular Surface and Electrostatic Potential Maps for Ligand Topography

Molecular Electrostatic Potential (MEP) maps are crucial tools for understanding the three-dimensional charge distribution of a molecule and for predicting its reactivity and intermolecular interaction patterns. rsc.org The MEP is mapped onto the molecule's electron density surface, using a color spectrum to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP map would reveal distinct electrostatic features:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the nitro group, and to a lesser extent, the phenoxy ether oxygen. These regions are the primary hydrogen bond acceptors.

Positive Potential (Blue): A strong positive potential would be localized on the proton attached to the piperidine nitrogen (N+-H), making it the primary hydrogen bond donor site. The hydrogen atoms on the aromatic ring would also exhibit a slight positive potential.

Neutral Potential (Green): The carbon skeleton of the piperidine ring and the aromatic ring would represent regions of relatively neutral potential.

This electrostatic topography is fundamental for understanding how the molecule interacts with biological targets like receptor binding pockets, where electrostatic complementarity plays a vital role in ligand recognition and binding affinity. rsc.org

In Silico Screening and Prediction of ADME/T Properties

In the early stages of drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is essential for evaluating the drug-likeness of a compound. nih.govjaptronline.com Computational tools can predict a range of pharmacokinetic and physicochemical parameters, helping to identify candidates with favorable profiles and flag potential liabilities before costly synthesis and experimental testing. nih.govresearchgate.net

For piperidine-based compounds, numerous studies have employed in silico tools to predict their ADME/T profiles. nih.govresearchgate.netresearchgate.net The analysis for this compound would involve calculating key descriptors and assessing them against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

Key predicted ADME/T parameters include:

Physicochemical Properties: Molecular Weight (MW), LogP (octanol-water partition coefficient), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA). These are used to assess compliance with Lipinskin's Rule of Five.

Absorption: Parameters like Caco-2 cell permeability and Human Intestinal Absorption (HIA) are predicted to estimate oral absorption.

Distribution: Blood-Brain Barrier (BBB) permeability is a critical parameter, indicating whether the compound is likely to enter the central nervous system.

Metabolism: Prediction of interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) helps to identify potential drug-drug interactions.

Toxicity: Computational models can predict various toxicity endpoints, such as hepatotoxicity and mutagenicity (e.g., AMES test).

| ADME/T Parameter | Property Predicted | Importance in Drug Discovery |

| Lipinski's Rule of Five | Oral bioavailability likelihood | Filters for drug-like properties (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). nih.gov |

| TPSA | Total Polar Surface Area | Predicts cell permeability; a value < 140 Ų is generally favorable for good absorption. nih.gov |

| GI Absorption | Gastrointestinal Absorption | High predicted absorption is desirable for orally administered drugs. researchgate.net |

| BBB Permeability | Blood-Brain Barrier Permeability | Determines if the compound can cross into the brain, which can be a desired effect or a side effect. |

| CYP Inhibition | Cytochrome P450 Enzyme Inhibition | Predicts the potential for metabolic drug-drug interactions. researchgate.net |

| Toxicity | e.g., AMES Mutagenicity, Hepatotoxicity | Early identification of potential toxicity risks to guide further development. nih.gov |

Computational Studies on Receptor Binding and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor's binding site. unar.ac.idijpbs.com This method is instrumental in structure-based drug design, providing insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. scielo.org.mx

The 4-(4-Nitrophenoxy)piperidine scaffold contains several key features that can mediate interactions within a protein binding pocket:

Protonated Piperidine Nitrogen: The positively charged nitrogen (N+-H) is a potent hydrogen bond donor and can form strong electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor active site. nih.govnih.gov

Aromatic Nitrophenyl Ring: This group can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine). It can also participate in π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine. nih.gov

Ether Oxygen: The oxygen atom linking the phenyl and piperidine rings can act as a hydrogen bond acceptor.

Docking studies on analogous piperidine-based ligands have shown that these interactions are crucial for high-affinity binding to various receptors, such as sigma receptors. nih.govnih.gov In a typical docking simulation, the ligand would be placed in the receptor's active site, and a scoring function would be used to evaluate thousands of possible poses, ranking them based on predicted binding energy. The results would highlight the key amino acid residues involved in the interaction and suggest a plausible binding mode, guiding further structural optimization to enhance potency and selectivity. researchgate.net

Emerging Research Directions and Future Prospects for 4 4 Nitrophenoxy Piperidine Hydrochloride Research

Development of Advanced and Stereoselective Synthetic Methodologies

The piperidine (B6355638) motif is a cornerstone in many pharmaceuticals, making the development of efficient and precise synthetic routes a high priority. nih.govencyclopedia.pub Future research is focused on moving beyond traditional methods to more advanced, stereoselective syntheses. Stereoselectivity is crucial as different stereoisomers of a drug can have vastly different biological activities and safety profiles.

Current research in the broader field of piperidine synthesis highlights several promising approaches that could be applied to 4-(4-nitrophenoxy)piperidine (B64539) hydrochloride and its derivatives:

Transition Metal Catalysis: Catalytic systems using metals like rhodium, iridium, and palladium are being employed to achieve highly stereoselective synthesis of substituted piperidines. nih.gov For instance, iridium-catalyzed hydrogen borrowing [5+1] annulation methods can form two new C-N bonds stereoselectively. nih.gov

Organocatalysis: Chiral organocatalysts are being used to initiate cyclization cascades that produce piperidine rings with high diastereoselectivity. nih.gov

Gold Catalysis: Gold-catalyzed cyclization of specific precursors can lead to the formation of piperidin-4-ols in a one-pot synthesis, demonstrating high modularity and excellent diastereoselectivity. nih.gov

Radical-Mediated Cyclization: The use of cobalt(II) catalysts for radical intramolecular cyclization of linear amino-aldehydes presents another effective route for producing various piperidines. nih.gov

These advanced methodologies promise to provide more efficient and controlled access to specific stereoisomers of 4-(4-nitrophenoxy)piperidine derivatives, enabling a more precise investigation of their structure-activity relationships.

Identification of Novel Biological Targets and Therapeutic Areas

While 4-(4-nitrophenoxy)piperidine hydrochloride itself is primarily a synthetic intermediate, its core structure is present in molecules targeting a wide array of diseases. chemimpex.comchemimpex.com Research into its derivatives and related compounds suggests a broad potential for new therapeutic applications. The versatility of the piperidine scaffold allows it to serve as a core for developing drugs with enhanced binding interactions and conformational flexibility. researchgate.net

Emerging research points to the following potential therapeutic areas for novel analogues derived from this compound:

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1) | Piperidine derivatives have been designed as dual inhibitors of ALK and ROS1, which are implicated in non-small cell lung cancer. nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | The piperidine ring is a key component of drugs for Alzheimer's disease, such as Donepezil. nih.govijnrd.org Analogues could be developed as improved cholinesterase inhibitors. |

| Metabolic Diseases | Pancreatic Lipase, Tyrosinase | Piperidine derivatives have shown dual inhibitory activity against these enzymes, suggesting potential applications in treating obesity and hyperpigmentation disorders. researchgate.net |

| Infectious Diseases | Various bacterial and fungal targets | The related 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for antifungal, antibiotic, and antimycobacterial agents, indicating similar potential for piperidine-based analogues. mdpi.com |

| Inflammatory Conditions | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | The nitrophenyl moiety is found in compounds designed as multi-target anti-inflammatory agents. chemrxiv.org The piperidine scaffold is also present in analgesics and anti-inflammatory drugs. chemimpex.com |

This diverse pharmacological profile underscores the significant potential for discovering new biological targets and expanding the therapeutic utility of compounds derived from this compound. ijnrd.org

Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

Future research will heavily rely on the rational design of new molecules based on the 4-(4-nitrophenoxy)piperidine scaffold. This approach uses an understanding of the biological target's structure and the mechanism of drug-target interaction to design molecules with improved properties. The goal is to create analogues with higher potency, greater selectivity for the intended target over off-targets, and optimized pharmacokinetic profiles.

Strategies for rational drug design in this context include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead compound—the piperidine ring, the ether linkage, and the nitrophenyl group—and evaluating the effect of these changes on biological activity. This helps to identify which chemical features are essential for efficacy. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties but may enhance potency or reduce toxicity. For example, the nitro group could be replaced with other electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Scaffold Hopping: Using computational tools to identify new core structures (scaffolds) that can maintain the key binding interactions of the original molecule while offering novel intellectual property or improved drug-like properties. f1000research.com

By applying these principles, researchers can move beyond serendipitous discovery and systematically engineer next-generation therapeutics with superior performance. nih.gov

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery

The fields of cheminformatics and artificial intelligence (AI) are set to revolutionize the process of drug discovery for compounds like this compound. f1000research.com These computational tools can analyze vast datasets to identify patterns and make predictions, drastically accelerating the research and development pipeline. nih.govmdpi.com

Key applications of AI and cheminformatics in this area include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which new piperidine derivatives could be effective. mdpi.comnih.gov

Predictive Modeling: Machine learning models can predict the properties of virtual compounds before they are synthesized. This includes predicting their binding affinity to a target, as well as their ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, which helps to de-risk development by flagging potential issues early. nih.govdrugpatentwatch.com

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. mdpi.com By providing the desired target and constraints, these models can generate novel piperidine-based analogues that have a high probability of success, saving significant time and resources compared to traditional screening methods. intuitionlabs.ai

Virtual Screening: Cheminformatics techniques allow for the rapid screening of large virtual libraries of compounds against a biological target to identify promising "hits" for further investigation. f1000research.com

Potential for Combination Therapies and Synergistic Effects

An emerging area of interest is the use of this compound derivatives in combination therapies. Combining drugs that have different mechanisms of action can often lead to a synergistic effect, where the combined therapeutic benefit is greater than the sum of the individual effects. This approach can also help to reduce the required doses of individual drugs and overcome drug resistance.

Piperine, a naturally occurring piperidine derivative, has been shown to have a synergistic effect when administered with other drugs and phytochemicals. nih.gov It can enhance the pharmacokinetic profile and bioavailability of co-administered compounds. This suggests that novel derivatives of 4-(4-nitrophenoxy)piperidine could be investigated not only for their primary therapeutic activity but also for their potential to act as enhancers in combination regimens for a variety of diseases, including cancer and neurodegenerative disorders. nih.gov

Exploration of Environmentally Benign Synthetic Processes (Green Chemistry)

The pharmaceutical industry is increasingly focused on sustainability, driving research into "green chemistry" approaches for drug synthesis. mdpi.com The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsamipubco.com

Future synthesis of this compound and its derivatives will likely incorporate several green chemistry principles:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or other bio-derived solvents. mdpi.com

Catalysis: Utilizing catalytic reagents, including biocatalysts (enzymes), in place of stoichiometric reagents to increase reaction efficiency and reduce waste. mdpi.comnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Flow Chemistry: Shifting from traditional batch processing to continuous flow chemistry, which can offer better control over reaction conditions, improved safety, and easier scalability. samipubco.com

By adopting these sustainable practices, the environmental footprint associated with the production of these important pharmaceutical building blocks can be significantly reduced. samipubco.com

Q & A

Q. What crystallographic challenges arise when resolving structures of nitro-aromatic piperidine derivatives?

- Methodology :

- Twinned crystals : Address using SHELXL’s TWIN/BASF commands.

- Disorder modeling : Refine nitro group orientation with restraints (ISOR/DFIX).

- High-resolution data : Collect synchrotron data (<0.8 Å) to resolve electron density ambiguities .

Methodological Notes

- Safety : Handle nitro compounds with care due to potential explosive decomposition. Follow SDS guidelines for PPE (gloves, goggles) and waste disposal .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as hydrochloride salts are hygroscopic .

- Contradiction Management : Cross-validate unexpected results using orthogonal techniques (e.g., LC-MS vs. NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.